4-Isocyanato tempo
CAS No.:
Cat. No.: VC14498004
Molecular Formula: C10H17N2O2
Molecular Weight: 197.25 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H17N2O2 | 
|---|---|
| Molecular Weight | 197.25 g/mol | 
| Standard InChI | InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3 | 
| Standard InChI Key | AFKJGEYABDPEDW-UHFFFAOYSA-N | 
| Canonical SMILES | CC1(CC(CC(N1[O])(C)C)N=C=O)C | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Isocyanato TEMPO belongs to the TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) family of stable radicals, distinguished by an isocyanate (-NCO) group at the 4-position of the piperidine ring. The nitroxide radical resides on the nitrogen atom, while the tetramethyl substituents at the 2- and 6-positions confer steric protection against reduction . The isocyanate group’s electrophilicity allows selective reactions with nucleophiles, making it ideal for modifying biomolecules.
Table 1: Key Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Weight | 197.25 g/mol | |
| Boiling Point | 271.5°C at 760 mmHg | |
| Melting Point | 102°C | |
| Flash Point | 118°C | |
| Solubility in PBS (pH 7.2) | 10 mg/mL | |
| LogP | 1.63 | 
Synthetic Considerations
While the exact synthesis of 4-isocyanato TEMPO is proprietary, analogous TEMPO derivatives are typically prepared via nitroxide radical stabilization during piperidine ring functionalization. The isocyanate group is introduced through phosgenation of a primary amine precursor or via Curtius rearrangement . Post-synthetic purification involves silica gel chromatography, with technical-grade material typically containing ~85% purity .
Applications in RNA Structural Biology
Site-Directed Spin Labeling (SDSL)
The compound’s isocyanate group reacts selectively with 2’-hydroxyl groups in RNA under mild alkaline conditions, forming stable urethane linkages. This site-specific labeling strategy, pioneered by Edwards et al., enables EPR measurements of local conformational changes in RNAs ranging from small hairpins to riboswitches . Distance constraints derived from dipolar coupling between spin labels provide angstrom-level resolution of RNA tertiary structures.
Dynamics Studies
Continuous-wave EPR lineshape analysis of 4-isocyanato TEMPO-labeled RNAs reveals microsecond-to-millisecond timescale motions. For example, studies on the TAR RNA from HIV-1 demonstrated that apical loop dynamics modulate Tat protein binding kinetics . Recent advancements in pulsed EPR techniques like DEER (Double Electron-Electron Resonance) further exploit this label for measuring interhelical distances in multi-domain RNAs.
| System | Health | Flammability | Reactivity | 
|---|---|---|---|
| NFPA 704 | 0 | 0 | 0 | 
| HMIS | 0 | 0 | 0 | 
Exposure Management
Despite its low hazard profile, standard laboratory precautions apply:
- 
Skin Contact: Wash with soap and water; no significant irritation expected .
 - 
Eye Exposure: Flush with water for 15 minutes; consult physician if discomfort persists .
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Inhalation: Move to fresh air; respiratory protection generally unnecessary due to low volatility .
 
Regulatory and Environmental Considerations
Environmental Impact
Classified as slightly hazardous to water (WHC 1), the compound requires containment to prevent groundwater contamination . Small quantities (<100 g) may be disposed of as non-halogenated organic waste, while larger amounts necessitate incineration .
Future Directions and Methodological Innovations
Emerging applications combine 4-isocyanato TEMPO labeling with advanced EPR techniques:
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High-Field EPR: Enhances resolution of label orientation in membrane-bound RNAs.
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In-Cell EPR: Recent protocols enable spin labeling of RNAs in living cells for real-time structural monitoring.
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Hybrid Methods: Integration with NMR and cryo-EM data provides multi-scale structural models.
 
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